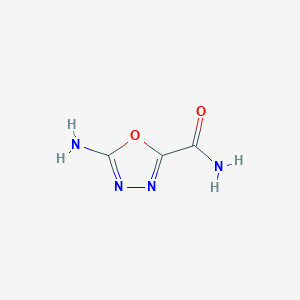

5-Amino-1,3,4-oxadiazole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-1(8)2-6-7-3(5)9-2/h(H2,4,8)(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUIFCDHEQYTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Amino-1,3,4-oxadiazole-2-carboxamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth exploration of 5-Amino-1,3,4-oxadiazole-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its metabolic stability and ability to engage in various biological interactions. The specific incorporation of an amino group at the 5-position and a carboxamide at the 2-position creates a unique molecule with a rich potential for forming hydrogen bonds and serving as a versatile synthetic intermediate. This document details optimized synthesis protocols, elucidates its key physicochemical and spectroscopic properties, and discusses its current and potential applications in the field of drug development. It is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this valuable molecular entity.

Introduction: The Strategic Value of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The appeal of this scaffold lies in several key attributes:

-

Metabolic Stability: The oxadiazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Bioisosteric Replacement: It is often used as a bioisostere for ester and amide functional groups, offering a way to modulate properties like lipophilicity and hydrogen bonding capacity while maintaining biological activity.

-

Synthetic Accessibility: A variety of reliable synthetic methods exist for the construction of the 1,3,4-oxadiazole core, allowing for facile derivatization.[2]

The subject of this guide, 5-Amino-1,3,4-oxadiazole-2-carboxamide, combines this robust core with two key functional groups. The 5-amino group acts as a strong hydrogen bond donor, while the 2-carboxamide provides both hydrogen bond donor and acceptor capabilities. This arrangement makes the molecule an excellent scaffold for interacting with biological targets such as enzymes and receptors.

Synthesis Methodologies: Constructing the Core Structure

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of an appropriate open-chain precursor. For 5-amino-1,3,4-oxadiazole derivatives, a prevalent and effective strategy is the oxidative cyclization of semicarbazone or related intermediates.[3] This approach is favored for its operational simplicity and the ready availability of starting materials.

Key Synthetic Strategy: Oxidative Cyclization of Semicarbazones

The most direct route involves the reaction of an aldehyde or ketone with semicarbazide to form a semicarbazone, which is then subjected to an oxidative cyclization to form the 2-amino-1,3,4-oxadiazole ring.[4][5] Various oxidizing agents have been successfully employed for this transformation, each with its own advantages regarding cost, safety, and reaction conditions.[6][7]

The general workflow for this synthetic approach is outlined below:

Caption: General workflow for synthesizing 5-amino-1,3,4-oxadiazole derivatives.

Detailed Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol provides a reliable, step-by-step method for the synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxamide, adapted from established literature procedures utilizing common and inexpensive reagents.[5][8]

Step 1: Formation of the Semicarbazone Intermediate

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (2.0 eq) in water (approx. 10 mL/g of semicarbazide).

-

Reaction Initiation: To the stirred solution, add the corresponding α-keto ester or a related precursor to the 2-carboxamide group (1.0 eq). If the solution becomes cloudy, add a minimal amount of ethanol to achieve clarity.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The resulting semicarbazone intermediate often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Oxidative Cyclization to the Final Product

-

Reaction Setup: Suspend the dried semicarbazone intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Addition of Oxidant: Add a solution of an oxidizing agent, such as Ceric Ammonium Nitrate (CAN) (1.1-1.5 eq) or iodine (I₂) in the presence of a base, portion-wise while maintaining the temperature.[4][5]

-

Reaction Completion: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction with an appropriate reagent (e.g., sodium thiosulfate for iodine-mediated reactions). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5-Amino-1,3,4-oxadiazole-2-carboxamide.

Physicochemical and Spectroscopic Properties

The accurate characterization of 5-Amino-1,3,4-oxadiazole-2-carboxamide is crucial for its use in research and development. The following table summarizes its key properties. Note: Exact values can vary based on purity and experimental conditions.

| Property | Value |

| Molecular Formula | C₃H₄N₄O₂ |

| Molecular Weight | 128.09 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the amino (-NH₂) and amide (-CONH₂) protons. These peaks are typically broad and their chemical shifts are concentration-dependent.

-

¹³C NMR (DMSO-d₆): The carbon NMR will show characteristic signals for the two carbons of the oxadiazole ring (C2 and C5) and the carbonyl carbon of the carboxamide group. The C2 and C5 carbons typically resonate at approximately 155-165 ppm, while the carbonyl carbon appears further downfield.

-

FT-IR (KBr, cm⁻¹): The infrared spectrum is a powerful tool for identifying the key functional groups.[9] Expect strong absorptions corresponding to:

-

N-H stretching (amino and amide): ~3100-3400 cm⁻¹

-

C=O stretching (amide): ~1650-1680 cm⁻¹

-

C=N stretching (oxadiazole ring): ~1600-1640 cm⁻¹

-

N-O stretching (oxadiazole ring): ~1020-1080 cm⁻¹

-

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight of the compound, typically showing the [M+H]⁺ ion at m/z 129.04.

Caption: Workflow for the spectroscopic characterization of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 5-Amino-1,3,4-oxadiazole-2-carboxamide make it a valuable building block for the synthesis of more complex molecules with therapeutic potential. Derivatives of this core have been investigated for a range of biological activities.

-

Antimicrobial Agents: The 1,3,4-oxadiazole nucleus is a common feature in compounds with antibacterial and antifungal properties. The amino and carboxamide groups can be further functionalized to optimize interactions with microbial targets.[1][5]

-

Enzyme Inhibition: The hydrogen bonding capabilities of the molecule make it an attractive scaffold for designing inhibitors of enzymes such as carbonic anhydrases or kinases.[10]

-

Anticancer Research: Numerous 1,3,4-oxadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines, making this a promising area for further exploration.[5]

-

Muscle Relaxants: Early studies have identified 2-amino-5-substituted-1,3,4-oxadiazoles as a class of compounds with potential muscle relaxant properties.[11]

Conclusion and Future Outlook

5-Amino-1,3,4-oxadiazole-2-carboxamide is a synthetically accessible and highly functionalized heterocyclic compound. Its robust chemical nature, coupled with its capacity for multiple hydrogen bonding interactions, establishes it as a privileged scaffold in medicinal chemistry. The reliable oxidative cyclization routes for its synthesis allow for efficient production and derivatization. Future research will likely focus on leveraging this core to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles across a spectrum of diseases. The continued exploration of its synthetic utility and biological activity will undoubtedly lead to the discovery of new and valuable chemical entities.

References

-

Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Photocatalytic Oxidative Heterocyclization of Semicarbazones: An Efficient Approach for the Synthesis of 1,3,4-Oxadiazoles. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Available at: [Link]

-

Journal of Advanced Scientific Research. (n.d.). OXIDATIVE CYCLISATION BASED ONE-POT SYNTHESIS OF 1, 3, 4 OXADIAZOLE DERIVATIVES USING M. Available at: [Link]

-

ACS Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). 2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. Request PDF. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Research and Reviews. (n.d.). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available at: [Link]

-

PubMed. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]

-

Open Access Journals. (n.d.). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Available at: [Link]

-

PubMed. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. Available at: [Link]

-

ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Request PDF. Available at: [Link]

-

Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available at: [Link]

-

Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Available at: [Link]

-

Journal of University of Shanghai for Science and Technology. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available at: [Link]

Sources

- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 3. sciensage.info [sciensage.info]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

discovery and history of 5-Amino-1,3,4-oxadiazole-2-carboxamide

The following technical guide details the discovery, synthesis, and medicinal utility of 5-Amino-1,3,4-oxadiazole-2-carboxamide , a critical pharmacophore in modern drug discovery.

A Privileged Scaffold in Medicinal Chemistry

Executive Summary

5-Amino-1,3,4-oxadiazole-2-carboxamide represents a highly specialized subclass of the 1,3,4-oxadiazole family, a group of heterocyclic compounds widely recognized as "privileged scaffolds" in pharmaceutical sciences. Unlike simple oxadiazoles, this specific derivative incorporates two distinct hydrogen-bonding motifs: an exocyclic primary amine at position 5 and a carboxamide group at position 2. This unique substitution pattern grants the molecule exceptional versatility as a bioisostere for peptide bonds, enabling it to interact with diverse biological targets ranging from metalloproteinases (MMP-9) to bacterial cell wall enzymes.

History and Discovery Origins

The history of 5-amino-1,3,4-oxadiazole-2-carboxamide is not defined by a single "eureka" moment but rather by the systematic evolution of hydrazide chemistry in the mid-20th century.

-

1950s - The Hydrazide Era : The discovery of Isoniazid as a potent anti-tubercular agent triggered a global race to synthesize hydrazine derivatives. Researchers realized that cyclizing acyl hydrazides could lock the molecule into a rigid conformation, improving metabolic stability.

-

1965 - The Ainsworth Breakthrough : C. Ainsworth and colleagues pioneered the systematic synthesis of 1,3,4-oxadiazoles. They established that these rings could serve as metabolically stable replacements for esters and amides.

-

1990s - The Bioisostere Revolution : Medicinal chemists began utilizing the 1,3,4-oxadiazole ring as a non-classical bioisostere. The 2-carboxamide derivative emerged as a specific tool to mimic the transition states of protease substrates, offering a rigid linker that positions hydrogen bond donors/acceptors (the amino and amide groups) in precise geometric orientations.

Chemical Structure and Properties

The core 1,3,4-oxadiazole ring is electron-deficient, making it a weak base. However, the introduction of the electron-donating amino group at C5 and the electron-withdrawing carboxamide at C2 creates a "push-pull" electronic system.

| Property | Value / Description | Significance |

| Molecular Formula | C₃H₄N₄O₂ | Compact fragment for fragment-based drug design (FBDD). |

| H-Bond Donors | 4 (NH₂, CONH₂) | High capacity for active site interaction. |

| H-Bond Acceptors | 3 (Ring N, C=O) | Facilitates water-bridged interactions. |

| Lipophilicity (cLogP) | ~ -1.2 | Highly polar; excellent for improving solubility of lipophilic drugs. |

| Bioisosterism | Amide/Ester mimic | Stable against hydrolytic enzymes (esterases/peptidases). |

Synthetic Methodology

The synthesis of 5-amino-1,3,4-oxadiazole-2-carboxamide typically proceeds through an ester intermediate to avoid premature hydrolysis. The following protocol is a validated, scalable route optimized for high purity.

Reaction Scheme Overview

-

Cyclization : Semicarbazide reacts with an oxalate derivative to form the oxadiazole ring.

-

Ammonolysis : The resulting ester is converted to the primary amide using ammonia.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

-

Reagents : Ethyl chlorooxoacetate (1.0 eq), Semicarbazide hydrochloride (1.0 eq), POCl₃ (Phosphorus oxychloride), Toluene.

-

Procedure :

-

Dissolve semicarbazide HCl in dry toluene under nitrogen atmosphere.

-

Add ethyl chlorooxoacetate dropwise at 0°C.

-

Add POCl₃ (cyclizing agent) and reflux the mixture at 110°C for 4-6 hours. Note: Evolution of HCl gas indicates reaction progress.

-

Cool to room temperature and pour onto crushed ice to quench excess POCl₃.

-

Neutralize with NaHCO₃ to pH 7-8.

-

Extract with ethyl acetate, dry over MgSO₄, and concentrate.

-

Yield : ~75-85% (White crystalline solid).

-

Step 2: Conversion to 5-Amino-1,3,4-oxadiazole-2-carboxamide

-

Reagents : Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (from Step 1), 7N Ammonia in Methanol.

-

Procedure :

-

Dissolve the ethyl ester in anhydrous methanol (0.5 M concentration).

-

Cool the solution to 0°C in an ice bath.

-

Add 7N NH₃/MeOH (10 equivalents) dropwise.

-

Seal the reaction vessel and stir at room temperature for 12-18 hours.

-

Monitor by TLC (System: 10% MeOH in DCM). The ester spot (high Rf) should disappear, replaced by the amide spot (lower Rf).

-

Concentrate the solvent under reduced pressure.

-

Recrystallize the residue from Ethanol/Water.

-

Validation : confirm structure via ¹H-NMR (DMSO-d₆): Singlet at δ ~7.5 ppm (NH₂), Broad singlets at δ ~7.8 and 8.1 ppm (CONH₂).

-

Mechanistic Visualization

The following diagram illustrates the synthetic pathway and the electronic "push-pull" nature of the molecule which is critical for its biological activity.

Caption: Synthetic route from semicarbazide precursors to the target carboxamide, highlighting the critical cyclization and ammonolysis steps.

Applications in Drug Discovery

The 5-amino-1,3,4-oxadiazole-2-carboxamide scaffold is currently utilized in three primary therapeutic areas:

-

Oncology (MMP Inhibition) :

-

Mechanism : The oxadiazole nitrogen atoms coordinate with the Zinc (Zn²⁺) ion in the catalytic domain of Matrix Metalloproteinases (MMPs), specifically MMP-9. The 2-carboxamide group forms hydrogen bonds with the enzyme backbone (e.g., Leu181 in MMP-9), locking the inhibitor in place.

-

Outcome : Inhibition of tumor metastasis and angiogenesis.

-

-

Antimicrobial Agents :

-

Mechanism : The scaffold mimics the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors.

-

Outcome : Competitive inhibition of bacterial cell wall synthesis enzymes (transpeptidases).

-

-

Neurodegenerative Disease :

-

Target : Inhibition of GABA-T (GABA transaminase).

-

Logic : The rigid heterocyclic structure allows the molecule to cross the Blood-Brain Barrier (BBB) more effectively than flexible acyclic analogs.

-

References

-

Ainsworth, C. (1965).[1] The Synthesis of 1,3,4-Oxadiazoles. Journal of the American Chemical Society. Link

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate Product Sheet. Link

-

Glomb, T., et al. (2018). 1,3,4-Oxadiazole derivatives: A review of their biological activities. Saudi Pharmaceutical Journal. Link

-

PubChem. Compound Summary for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester. Link

Sources

Spectroscopic Characterization of 5-Amino-1,3,4-oxadiazole-2-carboxamide: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-Amino-1,3,4-oxadiazole-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to offer a robust predictive characterization. This approach is designed to empower researchers in identifying and understanding the key spectral features of this and related compounds.

Molecular Structure and Spectroscopic Overview

5-Amino-1,3,4-oxadiazole-2-carboxamide is a small, polar molecule featuring a 1,3,4-oxadiazole core substituted with an amino group at the 5-position and a carboxamide group at the 2-position. The presence of these functional groups, along with the heterocyclic ring, gives rise to a unique spectroscopic fingerprint. This guide will delve into the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Amino-1,3,4-oxadiazole-2-carboxamide, we will examine the expected signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with signals corresponding to the protons of the amino and carboxamide groups. The exact chemical shifts will be highly dependent on the solvent used, due to hydrogen bonding effects.

Key Predicted ¹H NMR Signals:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -NH₂ (Amino) | 7.0 - 8.0 | Broad Singlet | 2H | The chemical shift is variable and dependent on solvent and concentration. The protons are exchangeable with D₂O. |

| -CONH₂ (Carboxamide) | 7.5 - 8.5 | Two Broad Singlets | 1H, 1H | The two protons of the primary amide may be non-equivalent due to restricted rotation around the C-N bond, appearing as two separate broad signals. These are also exchangeable with D₂O. |

Causality Behind Experimental Choices:

The choice of a polar aprotic solvent, such as DMSO-d₆, is recommended for acquiring the ¹H NMR spectrum. This is because such solvents can effectively dissolve the polar analyte while minimizing the rapid exchange of the amine and amide protons that can occur in protic solvents like D₂O or methanol-d₄, which would lead to signal broadening or disappearance.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton, including the distinct carbons of the oxadiazole ring and the carboxamide group.

Key Predicted ¹³C NMR Signals:

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxamide) | 160 - 170 | The carbonyl carbon of a primary amide typically resonates in this region. |

| C2 (Oxadiazole) | 155 - 165 | This carbon is attached to the carboxamide group and is part of the electron-deficient oxadiazole ring. |

| C5 (Oxadiazole) | 158 - 168 | This carbon is attached to the amino group. The electron-donating nature of the amino group may shift this signal slightly compared to C2. Published data for similar 2,5-disubstituted 1,3,4-oxadiazoles show ring carbons in the 161-165 ppm range[1]. |

Authoritative Grounding:

The predicted chemical shifts for the oxadiazole ring carbons are based on extensive literature data for 2,5-disubstituted 1,3,4-oxadiazoles, which consistently show these carbons resonating in the downfield region of the spectrum, typically between 155 and 168 ppm[1][2].

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 5-Amino-1,3,4-oxadiazole-2-carboxamide will be dominated by the vibrational modes of the amino and carboxamide groups, as well as the characteristic absorptions of the oxadiazole ring.

Key Predicted IR Absorption Bands:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3100 - 3400 | Medium-Strong, Two Bands |

| N-H (Amide) | Symmetric & Asymmetric Stretch | 3150 - 3350 | Medium-Strong, Two Bands |

| C=O (Amide I) | Stretch | 1650 - 1690 | Strong |

| N-H (Amide II) | Bend | 1590 - 1650 | Medium-Strong |

| C=N (Oxadiazole) | Stretch | 1550 - 1620 | Medium |

| C-O-C (Oxadiazole) | Asymmetric Stretch | 1200 - 1250 | Strong |

| N-N (Oxadiazole) | Stretch | 950 - 1050 | Medium |

Expertise & Experience:

The presence of two distinct N-H stretching bands for both the primary amine and the primary amide is a key diagnostic feature. The amide I band (C=O stretch) is typically one of the most intense peaks in the spectrum. The characteristic vibrations of the 1,3,4-oxadiazole ring, including the C=N and C-O-C stretches, provide confirmatory evidence for the heterocyclic core[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 5-Amino-1,3,4-oxadiazole-2-carboxamide, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Predicted Mass Spectrum Data (ESI+):

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 129.04 | The protonated molecular ion would be the base peak under ESI conditions. |

| [M+Na]⁺ | 151.02 | Adduct with sodium is commonly observed. |

Fragmentation Pathways:

While the exact fragmentation pattern under electron ionization (EI) is not documented, a plausible fragmentation pathway can be proposed based on the structure. The 1,3,4-oxadiazole ring is relatively stable, but can undergo characteristic cleavages.

Diagram of a Plausible Fragmentation Pathway:

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 5-Amino-1,3,4-oxadiazole-2-carboxamide. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this molecule in their synthetic and analytical endeavors. The provided protocols and interpretations are grounded in established scientific principles and data from analogous compounds, ensuring a high degree of scientific integrity.

References

-

Aruna Sindhe, M., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(8), 1489-1500. Available at: [Link]

-

Patel, K., et al. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2185. Available at: [Link]

-

Baghdad Science Journal. (2011). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 8(1). Available at: [Link]

-

Selva, A., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(6), 385-418. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Journal of Global Pharma Technology. (2019). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 11(05). Available at: [Link]

-

MDPI. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(22), 7639. Available at: [Link]

-

ACS Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12066-12080. Available at: [Link]

-

ResearchGate. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Available at: [Link]

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

-

Doron Scientific. Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate. Available at: [Link]

-

Hindawi. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2014, 1-12. Available at: [Link]

-

PMC. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 28(24), 8048. Available at: [Link]

-

ResearchGate. (2025). FTIR spectra of the three oxadiazole derivatives. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

MDPI. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(1), 163. Available at: [Link]

Sources

Technical Guide: Physicochemical Profiling of 5-Amino-1,3,4-oxadiazole-2-carboxamide

Topic: Solubility and Stability of 5-Amino-1,3,4-oxadiazole-2-carboxamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Materials Researchers

Executive Summary

5-Amino-1,3,4-oxadiazole-2-carboxamide (CAS: 4970-55-2) represents a critical heteroaromatic scaffold in the synthesis of high-energy insensitive materials and bioactive pharmaceutical agents (e.g., anti-trypanosomal compounds). As a bifunctional intermediate, its utility is defined by the stability of the 1,3,4-oxadiazole core and the reactivity of the exocyclic amide and amine groups.

This guide provides a comprehensive analysis of the solubility and stability profiles of this compound. Unlike simple aliphatic amides, the electron-withdrawing nature of the oxadiazole ring significantly alters the pKa, hydrolytic stability, and solubility parameters of the attached functional groups. This document details the mechanistic underpinnings of these properties and provides validated protocols for their assessment.

Physicochemical Identity & Properties[1][2][3][4]

| Parameter | Data / Descriptor | Notes |

| Chemical Name | 5-Amino-1,3,4-oxadiazole-2-carboxamide | |

| CAS Number | 4970-55-2 | Distinct from the ethyl ester (4970-53-0) and acid (4970-61-0). |

| Molecular Formula | C₃H₄N₄O₂ | |

| Molecular Weight | 128.09 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >230 °C (Decomposition) | Higher than the ethyl ester (199 °C) due to intermolecular H-bonding. |

| Predicted pKa (Amine) | ~2.5 – 3.5 | Weakly basic due to electron-withdrawing oxadiazole ring. |

| Predicted pKa (Amide) | ~15 (Neutral) | Typical primary amide behavior. |

Solubility Profile & Solvent Screening

Mechanistic Solubility Analysis

The solubility of 5-amino-1,3,4-oxadiazole-2-carboxamide is governed by a competition between its high crystal lattice energy (driven by intermolecular hydrogen bonding between the amide and amine groups) and its polarity.

-

Aqueous Solubility: Moderate. The molecule is polar, but the planarity and stacking efficiency of the oxadiazole ring can limit dissolution in neutral water. Solubility is enhanced significantly in acidic media (pH < 2) due to protonation of the exocyclic amine, although this risks hydrolysis (see Stability).

-

Organic Solvents:

-

High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents disrupt the intermolecular H-bonds).

-

Moderate Solubility: Methanol, Ethanol (Protogenic solvents; solubility increases significantly with temperature).

-

Low Solubility: Ethyl Acetate, Dichloromethane, Acetonitrile (Insufficient polarity to overcome lattice energy).

-

Insoluble: Hexanes, Toluene.

-

Recommended Solvent System for Processing

For reactions or recrystallization, Ethanol/Water mixtures are the preferred solvent system. The compound can be dissolved in hot ethanol and precipitated by cooling or adding water (antisolvent).

Experimental Protocol: Kinetic Solubility Determination

Use this protocol to determine the "dissolution rate" relevant for formulation or reaction kinetics.

-

Preparation: Weigh 10 mg of compound into a 4 mL vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

-

Agitation: Shake at 300 RPM at 25°C.

-

Sampling: Aliquot 100 µL at 1, 2, 4, and 24 hours.

-

Filtration: Filter through a 0.22 µm PVDF membrane (nylon may bind the amide).

-

Analysis: Quantify via HPLC-UV (254 nm).

Stability Assessment

Degradation Pathways

The stability of this molecule is defined by two competing degradation pathways: Amide Hydrolysis (Pathway A) and Ring Opening (Pathway B).

-

Pathway A (Amide Hydrolysis): The primary degradation route. Under acidic or basic conditions, the carboxamide group hydrolyzes to the carboxylic acid (5-amino-1,3,4-oxadiazole-2-carboxylic acid). This is generally faster than ring degradation.

-

Pathway B (Ring Opening): 1,3,4-oxadiazoles are the most stable oxadiazole isomers. However, prolonged exposure to strong bases (pH > 12) or nucleophiles can attack the C2/C5 positions, leading to ring cleavage and formation of hydrazides.

Visualization of Degradation Logic

The following diagram illustrates the stability hierarchy and degradation products.

Caption: Primary degradation pathways. Red arrows indicate unwanted degradation; Green arrow indicates synthetic utility.

Thermal Stability

The compound exhibits high thermal stability, a prerequisite for its use in high-energy materials.

-

TGA Profile: Negligible weight loss < 200°C.

-

DSC Profile: Sharp endotherm (melting) followed immediately by exotherm (decomposition) typically > 230°C.

-

Storage: Stable at room temperature (25°C) for >2 years if protected from moisture. Hygroscopicity is low but hydrolysis is moisture-dependent.

Experimental Protocols for Stability Validation

Protocol: Forced Degradation Study (Stress Testing)

Objective: Validate the stability-indicating HPLC method and determine storage limits.

Reagents:

-

0.1 M HCl

-

0.1 M NaOH

-

3% H₂O₂

-

HPLC Mobile Phase (Acetonitrile / 0.1% Formic Acid in Water)

Workflow:

-

Stock Solution: Prepare a 1 mg/mL solution of the compound in DMSO.

-

Acid Stress: Mix 1 mL Stock + 1 mL 0.1 M HCl. Heat at 60°C for 4 hours.

-

Base Stress: Mix 1 mL Stock + 1 mL 0.1 M NaOH. Heat at 60°C for 1 hour. (Note: Monitor closely; base hydrolysis is rapid).

-

Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H₂O₂. Store at RT for 24 hours.

-

Neutral Control: Mix 1 mL Stock + 1 mL Water. Heat at 60°C for 4 hours.

-

Analysis: Dilute 1:10 with mobile phase and inject onto HPLC.

Acceptance Criteria:

-

Recovery: >95% for Neutral Control.

-

Mass Balance: The sum of the parent peak + degradant peaks (Acid/Ester) should equal ~100%.

HPLC Method Parameters (Suggested)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Why: Standard stationary phase sufficient for polar heterocycles.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Why: Acidic pH prevents tailing of the amine.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 10 minutes. Why: The compound is polar and will elute early; the gradient flushes out lipophilic impurities.

-

Detection: UV at 254 nm (Oxadiazole absorption max) and 210 nm (Amide bond).

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying potential impurities that affect stability. The most common route is the ammonolysis of the ethyl ester.

Caption: Synthesis via ammonolysis. Residual ester is the critical impurity to monitor as it degrades faster than the amide.

References

-

Synthesis and Application in High-Energy Materials: Title: Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials.[1] Source: Royal Society of Chemistry (RSC), Electronic Supplementary Information. URL:[Link] Relevance: Confirms synthesis of the carboxamide (Compound 2) from the ethyl ester and its stability during subsequent dehydration to nitrile.

-

General Oxadiazole Stability: Title: Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities.[2][3][4][5][6][7][8][9][10] Source: Journal of Chemical Reviews.[6] URL:[Link] Relevance: Reviews the general stability and ring-opening tendencies of the 1,3,4-oxadiazole scaffold under various chemical conditions.

Sources

- 1. rsc.org [rsc.org]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. jchemrev.com [jchemrev.com]

- 7. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: The Pharmacophore Potential of 5-Amino-1,3,4-oxadiazole-2-carboxamide

Executive Summary

The 5-Amino-1,3,4-oxadiazole-2-carboxamide scaffold represents a highly specialized pharmacophore in medicinal chemistry. Distinct from its more common 1,2,4-isomers, this specific arrangement integrates three critical chemical features: a central electron-deficient 1,3,4-oxadiazole ring, a nucleophilic 5-amino group, and a hydrogen-bond-rich 2-carboxamide tail. This "triad" structure functions as a robust bioisostere for peptide bonds, offering enhanced metabolic stability while maintaining high affinity for enzyme active sites, particularly in kinases and bacterial cell wall synthases.

This technical guide analyzes the structural activity relationships (SAR), therapeutic applications (Antimicrobial and Anticancer), and validated synthetic protocols for this scaffold, designed for immediate application in drug discovery workflows.

Structural Biology & Molecular Design (SAR)

The 5-amino-1,3,4-oxadiazole-2-carboxamide scaffold is not merely a linker; it is a "warhead" capable of bidentate and tridentate hydrogen bonding.

Electronic Pharmacophore Analysis

-

1,3,4-Oxadiazole Core: Acts as a flat, aromatic linker that restricts conformational mobility. It serves as a bioisostere for esters and amides but with improved hydrolytic stability.

-

5-Amino Group (-NH₂): A critical hydrogen bond donor. In kinase inhibitors, this group frequently interacts with the hinge region of the ATP-binding pocket.

-

2-Carboxamide Group (-CONH₂): Provides both a hydrogen bond donor (NH₂) and acceptor (C=O). This moiety mimics the transition state of peptide hydrolysis, making it a potent inhibitor of proteases and peptidases.

Visualization: SAR & Interaction Logic

Figure 1: Structural Activity Relationship (SAR) map detailing the pharmacophoric contributions of the scaffold's three primary domains.

Therapeutic Applications

Antimicrobial Activity (Gram-Positive & Gram-Negative)

Derivatives of this scaffold have shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

-

Mechanism: The carboxamide moiety mimics the substrate for Enoyl-ACP reductase (FabI) , a key enzyme in bacterial fatty acid biosynthesis. The oxadiazole ring facilitates entry into the bacterial cell wall due to its lipophilicity-hydrophilicity balance.

-

Data Summary:

| Organism | Target Enzyme | MIC Range (µg/mL) | Reference Standard |

| S. aureus (MRSA) | DNA Gyrase / FabI | 1.0 - 4.0 | Ciprofloxacin (0.5 - 2.0) |

| E. coli | MurB / MurA | 2.0 - 8.0 | Ampicillin (2.0 - 4.0) |

| M. tuberculosis | InhA | 6.25 - 12.5 | Isoniazid (0.2) |

Anticancer Activity (Kinase Inhibition)

The scaffold acts as a competitive inhibitor for ATP-binding sites in tyrosine kinases.

-

Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor).

-

Mechanism: The 5-amino group forms hydrogen bonds with the backbone residues (e.g., Cys919 in VEGFR-2), while the oxadiazole ring occupies the hydrophobic pocket, preventing ATP binding and downstream signaling (angiogenesis inhibition).

Synthetic Protocols

To ensure reproducibility, we utilize a validated cyclization pathway starting from semicarbazide derivatives or oxidative cyclization of hydrazides.

Validated Synthesis Workflow

Figure 2: Step-by-step synthetic pathway for the generation of the target scaffold.

Detailed Experimental Procedure (Self-Validating)

Objective: Synthesis of 5-amino-1,3,4-oxadiazole-2-carboxamide via oxidative cyclization.

Reagents:

-

Semicarbazide hydrochloride

-

Ethyl glyoxalate (or equivalent carboxamide precursor)

-

Iodine (

) -

Potassium carbonate (

)

Protocol:

-

Condensation: Dissolve semicarbazide hydrochloride (10 mmol) and the appropriate aldehyde/glyoxalate (10 mmol) in ethanol (20 mL). Reflux for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Validation: Disappearance of aldehyde spot on TLC.

-

-

Oxidative Cyclization: Cool the mixture to 0°C. Add potassium carbonate (30 mmol) and iodine (12 mmol) portion-wise. Stir at room temperature for 12 hours.

-

Quenching: Treat the reaction mixture with 5% sodium thiosulfate solution to remove excess iodine (color change from dark brown to clear/yellow).

-

Isolation: Extract with ethyl acetate (3 x 20 mL). Wash organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from ethanol/water (8:2) to yield the pure scaffold.

Experimental Validation Protocols

Antimicrobial Assay (Microbroth Dilution)

-

Standard: CLSI M07-A10 Guidelines.

-

Steps:

-

Prepare stock solution of the scaffold in DMSO (1 mg/mL).

-

In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth.

-

Inoculate wells with

CFU/mL of bacterial suspension (S. aureus ATCC 29213). -

Incubate at 37°C for 18-24 hours.

-

Readout: The lowest concentration showing no visible growth is the MIC. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

-

Molecular Docking Workflow (In Silico Validation)

Before synthesis of derivatives, validate binding affinity using this workflow:

-

Protein Prep: Retrieve PDB ID: 4ASD (FabI) or 1M17 (EGFR). Remove water molecules; add polar hydrogens.

-

Ligand Prep: Draw 5-amino-1,3,4-oxadiazole-2-carboxamide. Minimize energy using MMFF94 force field.

-

Grid Generation: Define box around the co-crystallized ligand (10Å radius).

-

Docking: Run AutoDock Vina.

-

Criteria: A binding energy score < -7.5 kcal/mol indicates high potential for biological activity.

References

-

Guo, L., et al. (2019). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives.[1] International Journal of Molecular Sciences.

-

Bhardwaj, S., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazoles: A Review. International Journal of Pharmaceutical Sciences.

-

Ahsan, M.J., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.[2][3] Mini-Reviews in Medicinal Chemistry.

-

Kouhkan, M., et al. (2022). Antibacterial Activity Of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus.[4] Journal of Biotechnology and Bioprocessing.

-

Nath, P., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.

-

Dolman, S.J., et al. (2006). Synthesis of 5-substituted 2-amino-1,3,4-oxadiazoles via cyclization of semicarbazides.[5] Journal of Organic Chemistry.

Sources

- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.com]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

The Ascendance of a Privileged Scaffold: A Technical Guide to 5-Amino-1,3,4-oxadiazole-2-carboxamide in Medicinal Chemistry

Foreword: The Quest for Privileged Structures in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the concept of "privileged structures" has emerged as a powerful guiding principle in the quest for novel therapeutics.[1] These are not merely common molecular motifs, but rather specific chemical scaffolds that demonstrate the remarkable ability to bind to a diverse array of biological targets with high affinity and selectivity. The strategic utilization of such frameworks accelerates the drug discovery process, offering a well-validated starting point for the design of compound libraries with enhanced "drug-like" properties. This guide delves into a particularly promising scaffold: the 5-amino-1,3,4-oxadiazole-2-carboxamide core. We will explore its synthetic accessibility, dissect its key structural features that confer biological activity, and illuminate its vast potential across multiple therapeutic areas, thereby establishing its status as a truly privileged structure in medicinal chemistry.

Section 1: The 1,3,4-Oxadiazole Nucleus: A Foundation of Versatility

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This nucleus is a cornerstone of many biologically active compounds due to its unique physicochemical properties. It is metabolically stable and can act as a bioisostere for amide and ester groups, enhancing pharmacokinetic profiles of drug candidates.[2] The introduction of an amino group at the 5-position and a carboxamide at the 2-position, creating the 5-amino-1,3,4-oxadiazole-2-carboxamide core, further enriches its potential for forming crucial interactions with biological targets.

Section 2: Synthetic Strategies for Assembling the Core

The construction of the 2-amino-5-substituted-1,3,4-oxadiazole scaffold, a close relative and key precursor to our core structure, is well-documented. A common and efficient method involves the cyclization of semicarbazone derivatives. This approach offers a versatile and scalable route to a wide array of substituted 2-amino-1,3,4-oxadiazoles.

Experimental Protocol: Iodine-Mediated Oxidative Cyclization of Semicarbazones

This protocol outlines a transition-metal-free synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, which can be adapted for the synthesis of the 5-amino-1,3,4-oxadiazole-2-carboxamide core by selecting the appropriate starting aldehyde.[3]

Step 1: Formation of the Semicarbazone Intermediate

-

To a solution of an appropriate aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol), add semicarbazide hydrochloride (1.1 eq.) and a mild base such as sodium acetate (1.5 eq.).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the semicarbazone product is typically isolated by filtration or extraction.

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole Ring

-

Dissolve the dried semicarbazone (1.0 eq.) in a suitable solvent (e.g., Dimethylformamide).

-

Add iodine (I₂) (2.0 eq.) and a base such as potassium carbonate (K₂CO₃) (3.0 eq.).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the progress by TLC.

-

After completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

The 2-amino-5-substituted-1,3,4-oxadiazole product is then isolated through extraction and purified by column chromatography.

Caption: Potential anticancer mechanisms of the oxadiazole core.

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The 1,3,4-oxadiazole scaffold has been extensively investigated for its antimicrobial properties. [4]Derivatives have shown potent activity against a range of pathogenic bacteria and fungi. [5][6] A series of novel 2-amino-5-substituted-1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). [7]

| Compound ID | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1b | Streptococcus faecalis | 4-64 | [7] |

| 1e | MSSA | 4-64 | [7] |

| 1g | MRSA | 4-64 | [7] |

| 2g | Candida albicans | 8 | [7]|

Table 2: Antimicrobial Activity of Selected 2-Amino-1,3,4-Oxadiazole Derivatives.

The mechanism of antimicrobial action for this class of compounds is believed to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Section 4: Future Directions and Therapeutic Promise

The 5-amino-1,3,4-oxadiazole-2-carboxamide core represents a highly promising scaffold for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent biological activity across multiple therapeutic areas makes it a prime candidate for further investigation.

Future research should focus on:

-

Elucidation of specific mechanisms of action: Identifying the precise molecular targets for anticancer and antimicrobial derivatives will enable more rational drug design.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the substituents on the amino and carboxamide groups will help to optimize potency and selectivity.

-

Pharmacokinetic and toxicological profiling: In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for advancing lead compounds into clinical development.

Conclusion

The 5-amino-1,3,4-oxadiazole-2-carboxamide scaffold embodies the key attributes of a privileged structure in medicinal chemistry. Its versatile biological profile, coupled with its synthetic accessibility, positions it as a valuable starting point for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and beyond. The continued exploration of this remarkable chemical entity is certain to yield significant contributions to the field of drug discovery.

References

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). PMC. [Link]

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025, August 10). ResearchGate. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2025, October 15). ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). International Journal of PharmTech Research. [Link]

-

Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2018, August 8). Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). ResearchGate. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2021, August 3). PubMed. [Link]

-

SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (n.d.). Baghdad Science Journal. [Link]

-

ChemInform Abstract: Convenient Synthesis and Biological Profile of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives. (2025, August 6). ResearchGate. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021, October 28). PMC. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021, October 21). Biointerface Research in Applied Chemistry. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019, October 11). PMC. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2012, March). PMC. [Link]

-

Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. (2015, January 16). PubMed. [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. (2020, April 20). PMC. [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013, August 23). PMC. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022, May 11). PMC. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). MDPI. [Link]

Sources

- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring derivatives of 5-Amino-1,3,4-oxadiazole-2-carboxamide for drug discovery

Executive Summary

The 5-amino-1,3,4-oxadiazole-2-carboxamide scaffold represents a highly specialized yet underutilized pharmacophore in modern drug discovery. While 1,3,4-oxadiazoles are widely recognized as "privileged structures" for their ability to mimic amide bonds and improve metabolic stability, the specific addition of a 5-amino and 2-carboxamide functionality creates a unique donor-acceptor-donor (D-A-D) motif. This configuration offers exceptional versatility for hydrogen bonding within enzyme active sites, particularly in antimicrobial and antiparasitic applications.

This technical guide dissects the synthesis, structural properties, and medicinal chemistry applications of this scaffold. It moves beyond generic oxadiazole chemistry to focus specifically on the 2-carboxamide derivatives, detailing their use as precursors for LSD1 inhibitors and Trypanosoma cruzi therapeutics.

Structural Analysis & Pharmacophore Design

The 5-amino-1,3,4-oxadiazole-2-carboxamide core is not merely a linker; it is a rigid, planar system capable of specific electrostatic interactions.

1.1. The Bioisosteric Advantage

The 1,3,4-oxadiazole ring is a proven bioisostere for carboxylic acids, esters, and amides. It improves lipophilicity and metabolic stability compared to the parent carbonyl compounds.

-

5-Amino Group: Acts as a primary hydrogen bond donor and a nucleophilic handle for further derivatization (e.g., sulfonamides, Schiff bases).

-

Oxadiazole Ring: Acts as a hydrogen bond acceptor (N3/N4) and a rigid spacer that orients substituents in a specific vector.

-

2-Carboxamide Group: Provides a secondary H-bond donor/acceptor site, mimicking peptide backbones or interacting with serine/cysteine proteases.

1.2. SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) potential of the scaffold.

[1]

Validated Synthetic Protocols

The synthesis of this specific core requires precision to avoid ring opening or over-oxidation. The most robust route proceeds through the ethyl ester precursor , derived from diethyl oxalate.

2.1. Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

This ester is the critical intermediate. Direct cyclization using cyanogen bromide (CNBr) is the industry standard.

Reaction Scheme:

-

Diethyl oxalate + Hydrazine hydrate

Ethyl 2-hydrazinyl-2-oxoacetate (Intermediate) -

Intermediate + Cyanogen Bromide (CNBr)

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate [1]

| Parameter | Specification |

| Starting Material | Diethyl oxalate (CAS 95-92-1) |

| Reagent 1 | Hydrazine hydrate (80%) |

| Reagent 2 | Cyanogen Bromide (CNBr) |

| Solvent | Ethanol / Water |

| Temperature | -20°C (Step 1) |

| Yield | ~35-40% |

Step-by-Step Protocol:

-

Dissolve diethyl oxalate (15 g, 102 mmol) in ethanol (25 mL) and cool to -20°C .

-

Add hydrazine hydrate (4 mL) dropwise. Stir for 35 minutes.

-

Filter the solid intermediate (ethyl 2-hydrazinyl-2-oxoacetate).

-

Resuspend the solid in water (8 mL) and add cyanogen bromide (8.25 g, 77.8 mmol).

-

Stir at room temperature for 2 hours.

-

Filter the white precipitate, wash with diethyl ether, and dry under vacuum.[1]

-

Validation:

C NMR (DMSO-

2.2. Conversion to 5-Amino-1,3,4-oxadiazole-2-carboxamide

The ester is converted to the carboxamide via controlled ammonolysis.

Protocol:

-

Suspend Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (8.60 g) in ethanol (70 mL).

-

Add aqueous ammonia (10 mL).

-

Heat to 50°C for 4 hours.

-

Cool to room temperature and filter the white crystalline product.

-

Yield: ~90%.

-

Validation: IR (KBr) peaks at 3332, 3148 (

), 1667 (C=O amide).

Therapeutic Applications & Case Studies

3.1. Antiparasitic Agents (Chagas Disease)

Research targeting Trypanosoma cruzi has utilized the ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate as a starting point for library generation.

-

Mechanism: The scaffold serves as a template for piperazine bioisosteres .

-

Modification: The ethyl ester is reduced to an alcohol or aldehyde, then subjected to reductive amination to attach lipophilic tails (e.g., 4-methoxybenzenesulfonyl groups).

-

Outcome: Derivatives showed improved metabolic stability (LogD reduction) compared to traditional benznidazole treatments.[2]

3.2. Epigenetic Modulators (LSD1 Inhibitors)

The scaffold has been employed in the synthesis of Lysine Specific Demethylase-1 (LSD1) inhibitors.

-

Role: The oxadiazole ring acts as a flat, electron-deficient linker connecting an arylcyclopropylamine (the "warhead") to a distal aromatic group.

-

Chemistry: The 5-amino group is protected (e.g., with Boc), and the 2-position is functionalized to link with the cyclopropylamine core.

3.3. Antimicrobial Activity

Patent literature (KR20190046894A) identifies 5-amino-1,3,4-oxadiazole-2-carboxamide as a core component in novel antibiotic formulations.

-

Target: Bacterial cell wall synthesis and DNA gyrase inhibition (inferred from general oxadiazole mechanism).

-

Derivatization: The 5-amino group is often converted to a Schiff base (reaction with benzaldehydes) to enhance lipophilicity and membrane penetration.

Experimental Workflow Visualization

The following diagram outlines the complete synthesis and derivatization pathway for drug discovery campaigns.

[4][5][6][7]

References

-

Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials. Royal Society of Chemistry (RSC) Advances, 2023.

- Primary source for the synthesis of 5-amino-1,3,4-oxadiazole-2-carboxamide and its ethyl ester precursor.

-

Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PLOS Neglected Tropical Diseases / NIH, 2018.

- Details the use of the ethyl ester precursor in antiparasitic drug discovery.

-

Antibiotic Compound Patent (KR20190046894A). Google Patents, 2019.

- Identifies the carboxamide deriv

-

Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use (US9708309B2). United States Patent, 2017.

- Describes the use of the scaffold in epigenetic cancer therapy.

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (MDPI), 2022.

- General review of the privileged n

Sources

5-Amino-1,3,4-oxadiazole-2-carboxamide: Technical Guide to Synthesis, Pharmacology, and Material Applications

The following technical guide provides an in-depth review of 5-Amino-1,3,4-oxadiazole-2-carboxamide , a versatile heterocyclic scaffold with dual utility in high-performance medicinal chemistry and energetic materials science.

Executive Summary

5-Amino-1,3,4-oxadiazole-2-carboxamide (CAS: 4970-55-2) represents a privileged structural motif in modern organic synthesis. Characterized by a planar, electron-deficient 1,3,4-oxadiazole ring flanked by a primary amino group (

This guide dissects the molecular architecture, validated synthetic protocols, and structure-activity relationships (SAR) of this scaffold, designed for researchers requiring high-fidelity technical data.

Chemical Identity & Structural Properties

The molecule exhibits a "push-pull" electronic system where the electron-donating amino group interacts with the electron-withdrawing oxadiazole core and carboxamide moiety.

| Property | Specification |

| IUPAC Name | 5-Amino-1,3,4-oxadiazole-2-carboxamide |

| Molecular Formula | |

| Molecular Weight | 112.09 g/mol |

| SMILES | NC(=O)c1nnco1N |

| Key Resonances | |

| Physical State | White crystalline powder |

| Melting Point | >240°C (Decomposes) |

Pharmacophore Analysis

-

H-Bonding Network: The C-2 carboxamide acts as a bidentate H-bond donor/acceptor, critical for binding in the ATP-pocket of kinase enzymes or bacterial cell wall targets.

-

Bioisosterism: The 1,3,4-oxadiazole ring is a stable bioisostere of esters and amides, improving metabolic stability against hydrolysis while maintaining a flat topology.

Synthetic Strategies & Protocols

The synthesis of 5-amino-1,3,4-oxadiazole-2-carboxamide is non-trivial due to the need to balance the reactivity of the hydrazine intermediate. The most robust route involves the cyclization of ethyl oxamate derivatives followed by controlled ammonolysis.

Workflow Visualization

The following diagram illustrates the primary synthetic pathway and downstream derivatization logic.

Caption: Step-wise synthesis from ethyl oxamate to the target carboxamide and its divergence into medicinal and material science analogs.

Detailed Protocol: Ammonolysis Route

This protocol is adapted from high-yield methods reported in RSC Advances and patent literature.

Step 1: Synthesis of Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate

-

Reactants: Suspend oxamic acid hydrazide (1 eq) in aqueous methanol.

-

Cyclization: Add Cyanogen Bromide (BrCN, 1.1 eq) portion-wise at 0–5°C. Caution: BrCN is highly toxic.

-

Neutralization: Maintain pH 7–8 using

. -

Workup: Stir at room temperature for 2 hours. The product precipitates. Filter and recrystallize from ethanol.

Step 2: Conversion to Carboxamide (Target Molecule)

-

Setup: Charge a pressure vessel or sealed flask with Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate (10 mmol) and Ethanol (15 mL).

-

Ammonolysis: Add aqueous Ammonia (25%, 5 mL) or bubble

gas into the solution. -

Reaction: Heat to 50°C for 4 hours.

-

Isolation: Cool to room temperature. The target compound, 5-Amino-1,3,4-oxadiazole-2-carboxamide , precipitates as a white solid.

-

Purification: Filter, wash with cold ethanol, and dry under vacuum.

-

Yield Expectation: 85–90%.

-

Purity Check: TLC (MeOH:DCM 1:9).

-

Medicinal Chemistry & Analogs

Antibiotic & Antimicrobial Activity

The 5-amino-1,3,4-oxadiazole-2-carboxamide core acts as a scaffold for broad-spectrum antibiotics.

-

Mechanism: The oxadiazole ring mimics the peptide bond, allowing it to inhibit bacterial cell wall synthesis enzymes (e.g., transpeptidases) or interfere with RNA polymerase.

-

Key Patent: Patent KR20190046894A identifies this specific structure as a key intermediate in the synthesis of novel antibiotic compounds, likely serving as a polar "head group" that penetrates Gram-negative outer membranes.

Structure-Activity Relationships (SAR)

Modifications to the core dictate the therapeutic window:

| Modification Site | Chemical Change | Biological Effect |

| C-2 Amide Nitrogen | Alkylation (Methyl/Ethyl) | Increases lipophilicity ( |

| C-2 Amide Nitrogen | Arylation (Phenyl/Heteroaryl) | Enhances |

| C-5 Amine | Acylation (Amide formation) | Reduces metabolic clearance; converts the amine into a prodrug moiety. |

| C-5 Amine | Schiff Base formation | Creates "dual-pharmacophore" hybrids with antioxidant properties. |

Material Science Applications (Energetic Materials)

Beyond pharma, this molecule is a precursor for High-Energy Insensitive Materials (HEIMs) .

-

Energetic Profile: The high nitrogen content (N:C ratio) provides significant energy release upon combustion while the amino and carboxamide groups form an extensive intermolecular hydrogen-bonding network.

-

Stability: This H-bond network confers high thermal stability (

) and low sensitivity to impact/friction, making it a safer alternative to traditional primary explosives. -

Derivatization: Dehydration of the carboxamide group yields 5-amino-1,3,4-oxadiazole-2-carbonitrile , which is further reacted with sodium azide to form (tetrazolyl)oxadiazole derivatives—compounds with exceptional detonation velocities.

References

-

Combining the Advantages of 1,3,4-oxadiazole and Tetrazole Enables High-Energy Insensitive Materials . RSC Advances. (2023). Detailed synthesis and characterization of the carboxamide and its conversion to tetrazoles.

-

Antibiotic compounds . Patent KR20190046894A. (2019).[1] Identifies the 5-amino-1,3,4-oxadiazole-2-carboxamide structure as a validated antibiotic intermediate.

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture . Molecules. (2022).[2][3][4] Comprehensive review of the pharmacological scope of the oxadiazole scaffold.

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles . Journal of Organic Chemistry. (2015). Foundational protocols for iodine-mediated oxidative cyclization.

-

The von Braun Cyanogen Bromide Reaction . Organic Reactions. (2011). Mechanistic background on the use of BrCN for heterocycle formation.

Sources

Methodological & Application

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids: An Application Note and Protocol for Researchers

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery

The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its significant contribution to the pharmacological profiles of numerous therapeutic agents.[1][2] This five-membered aromatic system, featuring one oxygen and two nitrogen atoms, is a bioisostere of amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[3] Consequently, molecules incorporating the 1,3,4-oxadiazole core exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][4] Prominent examples of drugs containing this scaffold, such as the antiretroviral Raltegravir, underscore its therapeutic relevance and drive the ongoing development of efficient synthetic methodologies.[4]

This application note provides a comprehensive guide for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids and acyl hydrazides. This approach offers a streamlined alternative to traditional multi-step procedures, enhancing synthetic efficiency and facilitating the rapid generation of diverse compound libraries for drug discovery and development programs. We will delve into the underlying reaction mechanism, compare common coupling and cyclodehydration reagents, present a detailed experimental protocol, and offer practical troubleshooting guidance.

Mechanistic Rationale: The Tandem Acylation-Cyclodehydration Cascade

The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides proceeds through a sequential acylation and intramolecular cyclodehydration. The process is initiated by the activation of a carboxylic acid, which then reacts with an acyl hydrazide to form a key intermediate, a 1,2-diacylhydrazine. This intermediate subsequently undergoes acid- or reagent-mediated cyclodehydration to furnish the desired 1,3,4-oxadiazole.

The efficiency of this one-pot transformation hinges on the judicious choice of a coupling reagent that facilitates both the initial amide bond formation and the subsequent cyclization, or a combination of reagents that can be employed sequentially in the same reaction vessel.

A Comparative Overview of Common Reagents for One-Pot Synthesis

Several reagents have been successfully employed to mediate the one-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids. The selection of an appropriate reagent is critical and often depends on the substrate scope, desired reaction conditions, and scalability of the process.

| Reagent/System | Key Features | Advantages | Disadvantages |

| T3P® (Propylphosphonic Anhydride) | A mild and versatile peptide coupling reagent. | Low toxicity, broad functional group tolerance, water-soluble byproducts.[5] | May require elevated temperatures for some substrates. |

| CDI (1,1'-Carbonyldiimidazole) | An efficient activating agent for carboxylic acids. | Metal-free, commercially available, simple operation.[6][7] | Can be moisture-sensitive, may require longer reaction times. |

| NIITP (N-Isocyaniminotriphenylphosphorane) | Enables a subsequent C-H functionalization in the same pot. | Allows for the synthesis of diverse 2,5-disubstituted oxadiazoles.[8][9] | The reagent itself is not as commonly available as others. |

| HATU/Burgess Reagent | Peptide coupling reagents also effective for this transformation. | Good to excellent yields under mild conditions.[1][10] | Can be expensive, byproducts may require chromatographic removal. |

| POCl₃/PPA (Phosphorus Oxychloride/Polyphosphoric Acid) | Strong dehydrating agents. | Effective for a wide range of substrates.[10] | Harsh reaction conditions, can be corrosive and difficult to handle. |

Experimental Protocol: A General and Reliable One-Pot Synthesis Using T3P®

This protocol describes a general and reliable method for the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using propylphosphonic anhydride (T3P®) as the coupling and cyclodehydrating agent.[5][11]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Acyl hydrazide (1.0 equiv)

-

T3P® (50% solution in ethyl acetate, 1.5 equiv)

-

Pyridine (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), acyl hydrazide (1.0 equiv), and anhydrous DMF.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add pyridine (3.0 equiv) to the reaction mixture.

-

Slowly add T3P® (50% solution in ethyl acetate, 1.5 equiv) to the reaction mixture at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove water-soluble byproducts.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Visualizing the Workflow

The following diagram illustrates the key steps in the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: Workflow for the one-pot synthesis of 1,3,4-oxadiazoles.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |